molecular formula C9H13NO B189446 4-tert-Butylpyridine 1-oxide CAS No. 23569-17-7

4-tert-Butylpyridine 1-oxide

Cat. No. B189446
Key on ui cas rn: 23569-17-7
M. Wt: 151.21 g/mol
InChI Key: CMFQXPIZAKBRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09219237B1

Procedure details

In a reaction flask, 4-(tert-butyl)pyridine (13.5 g, 99.8 mmol) was dissolved in 70 ml of acetic acid (1.29 mmol), and 30 ml of hydrogen peroxide (H2O2) (30%, 0.30 mol) was then slowly added to obtain a mixture. The mixture was heated to 80° C. for reaction for 24 hours, and the temperature was then slowly reduced to 20° C. The reaction flask was vacuum pumped to remove solvents from the mixture, followed by addition of a sodium hydroxide aqueous solution to adjust the pH of the mixture to 8. Next, the mixture was washed several times with dichloromethane and with deionized water to collect an organic layer, and the organic layer was dehydrated using sodium sulfate (Na2SO4). The solvent was then removed from the organic layer, followed by vacuum drying, thereby obtaining light yellow solids (13 g, 87% yield), which was Compound L4-1 having a chemical structure represented by
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH:11]O>C(O)(=O)C>[C:1]([C:5]1[CH:10]=[CH:9][N+:8]([O-:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=NC=C1
Name
Quantity
70 mL
Type
catalyst
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a mixture
CUSTOM
Type
CUSTOM
Details
was then slowly reduced to 20° C
CUSTOM
Type
CUSTOM
Details
to remove solvents from the mixture
ADDITION
Type
ADDITION
Details
followed by addition of a sodium hydroxide aqueous solution
WASH
Type
WASH
Details
Next, the mixture was washed several times with dichloromethane
CUSTOM
Type
CUSTOM
Details
with deionized water to collect an organic layer
CUSTOM
Type
CUSTOM
Details
The solvent was then removed from the organic layer
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=[N+](C=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.